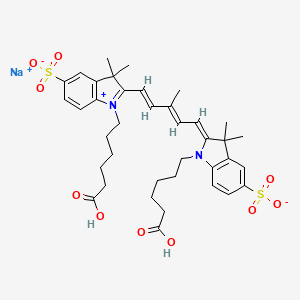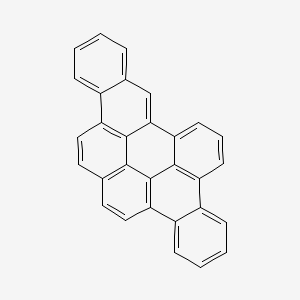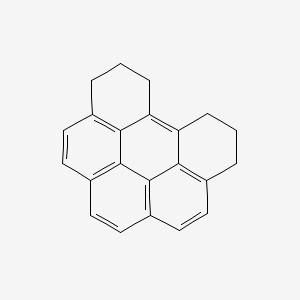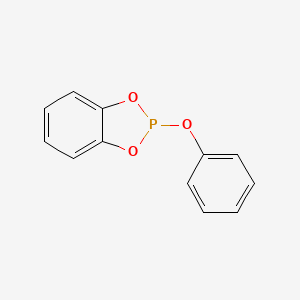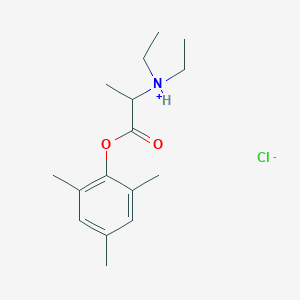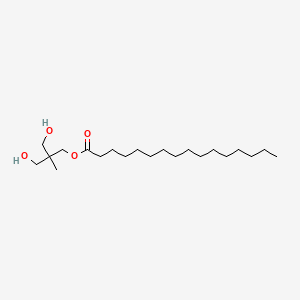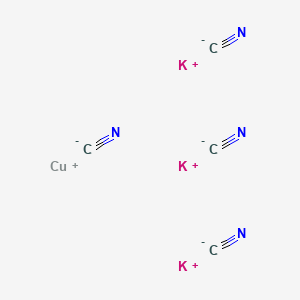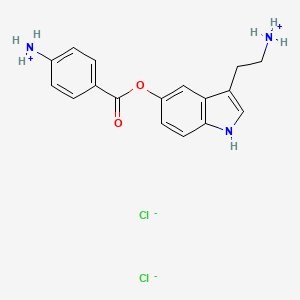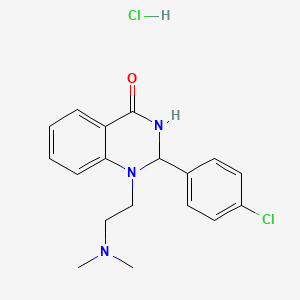
8-Bromo-6-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-methylquinoline-3-carboxamide: is a heterocyclic organic compound with the molecular formula C11H9BrN2O. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicine, chemistry, and industry. The presence of bromine and carboxamide groups in the structure of this compound imparts unique chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline-3-carboxamide typically involves the bromination of 6-methylquinoline followed by the introduction of the carboxamide group. One common method includes the following steps:
Bromination: 6-Methylquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.
Carboxamide Formation: The resulting 8-bromo-6-methylquinoline is then reacted with an appropriate amide-forming reagent, such as ammonium carbonate or an amine, under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Coupled aromatic compounds
Scientific Research Applications
Chemistry: 8-Bromo-6-methylquinoline-3-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to exhibit activity against a range of microbial species and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives have been explored as antimalarial, antiviral, and anti-inflammatory agents. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylquinoline-3-carboxamide depends on its specific application. In antimicrobial research, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
6-Methylquinoline-3-carboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromoquinoline-3-carboxamide: Lacks the methyl group, which can affect its chemical properties and applications.
6-Methylquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Uniqueness: 8-Bromo-6-methylquinoline-3-carboxamide is unique due to the presence of both bromine and carboxamide groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. The bromine atom enhances its reactivity in substitution and coupling reactions, while the carboxamide group contributes to its potential biological activity.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
8-bromo-6-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O/c1-6-2-7-4-8(11(13)15)5-14-10(7)9(12)3-6/h2-5H,1H3,(H2,13,15) |
InChI Key |
KSWNALJSQORNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



